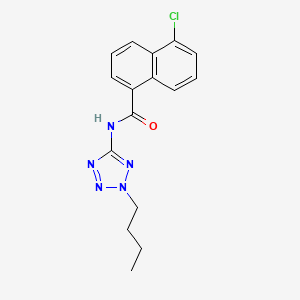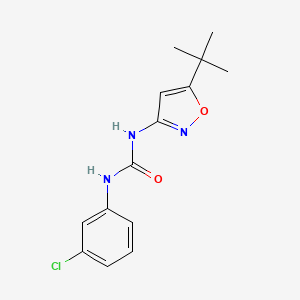
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide (BTNT) is a synthetic compound that belongs to the class of tetrazole-based compounds. It has a molecular weight of 326.8 g/mol and a chemical formula of C15H14ClN5. BTNT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide is not yet fully understood. However, studies have shown that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide has been shown to exert various biochemical and physiological effects in vivo and in vitro. Studies have shown that it possesses antioxidant activity, which can protect cells from oxidative stress-induced damage. It also has anti-tumor activity and has been shown to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide in laboratory experiments is its high solubility in both water and organic solvents, making it easy to handle and use in various assays. Additionally, its stability under different conditions makes it a reliable compound for use in long-term experiments. However, one of the limitations of using N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several future directions for the research on N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide. One of the most significant areas of research is the development of new drugs based on the structure of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide for the treatment of various inflammatory disorders. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide and its potential applications in other fields, such as materials science and nanotechnology. Finally, the development of new synthetic methods for the production of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide with improved yields and reduced costs is also an area of future research.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide has been extensively studied for its potential applications in various fields of science. One of the most significant applications of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide is in the field of medicinal chemistry. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-1-naphthamide has been shown to possess antimicrobial activity against a broad range of bacteria, including gram-positive and gram-negative bacteria.
properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)-5-chloronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-2-3-10-22-20-16(19-21-22)18-15(23)13-8-4-7-12-11(13)6-5-9-14(12)17/h4-9H,2-3,10H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPHHVOIZWZXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyltetrazol-5-yl)-5-chloronaphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4840440.png)
![3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4840447.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4840462.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4840482.png)

![2-[(4-nitrobenzyl)thio]-N-pentylacetamide](/img/structure/B4840494.png)
![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)

![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![2,4-dichloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4840548.png)